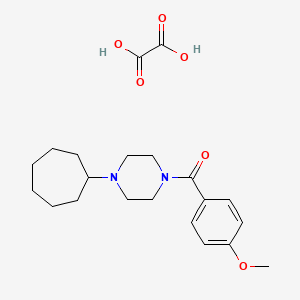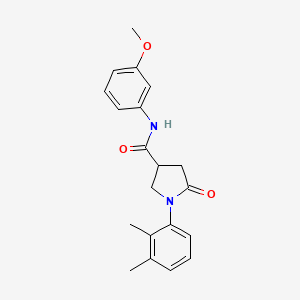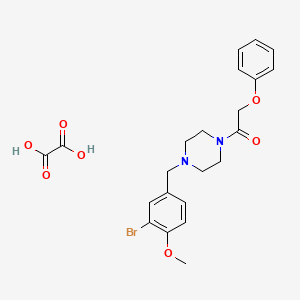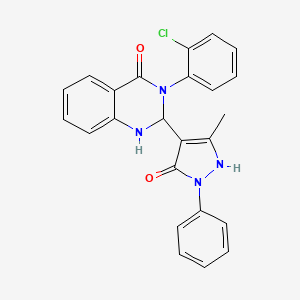![molecular formula C17H18BrN3O2 B4014249 5-bromo-N-{4-[(diethylamino)carbonyl]phenyl}nicotinamide](/img/structure/B4014249.png)
5-bromo-N-{4-[(diethylamino)carbonyl]phenyl}nicotinamide
Description
Synthesis Analysis
The synthesis of nicotinamide derivatives involves complex organic synthesis routes, including reactions that introduce bromo groups and specific functional groups to the nicotinamide core. For instance, the synthesis of 5-Bromo-nicotinonitrile as a related compound involves chlorination, ammoniation, and oxidation steps, starting from 5-Bromo-nicotinic acid, showcasing a multi-step process that could be analogous to synthesizing our compound of interest (Chen Qi-fan, 2010).
Molecular Structure Analysis
The molecular structure of nicotinamide derivatives can be complex, involving various functional groups attached to the nicotinamide ring. X-ray diffraction studies, such as those performed on related compounds, provide insights into the crystal structures, revealing planar molecules held together by intermolecular hydrogen bonding, which could also apply to our compound's structure analysis (J. Jethmalani et al., 1996).
Chemical Reactions and Properties
Nicotinamide derivatives engage in a variety of chemical reactions, influenced by their functional groups. For example, reactions involving active methylene nitrile in acid or base media have been explored for the synthesis of nicotinonitriles, showcasing the reactivity of the nicotinamide moiety and its derivatives (Al-Omran et al., 2013).
Physical Properties Analysis
The physical properties of nicotinamide derivatives, such as solubility, melting points, and crystalline structure, are crucial for understanding their behavior in different environments. For instance, the crystalline structure of related compounds can provide insights into the potential physical characteristics of 5-Bromo-N-{4-[(diethylamino)carbonyl]phenyl}nicotinamide, including its solubility and stability (G. Anuradha et al., 2014).
Chemical Properties Analysis
The chemical properties of nicotinamide derivatives, such as reactivity with other compounds, stability under various conditions, and potential for further functionalization, are significant for their application in different fields. Studies on similar compounds provide a basis for understanding these properties, including how the bromo and diethylamino carbonyl groups might influence the compound's reactivity and interactions (E. Elkaeed et al., 2022).
properties
IUPAC Name |
5-bromo-N-[4-(diethylcarbamoyl)phenyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrN3O2/c1-3-21(4-2)17(23)12-5-7-15(8-6-12)20-16(22)13-9-14(18)11-19-10-13/h5-11H,3-4H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXAJEJZLEGAMSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CN=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-methyl-N-(3-{[(4-nitrophenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B4014166.png)

![11-(5-chloro-2-thienyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4014177.png)
![ethyl 2-[(2-anilino-2-oxoethyl)thio]-5-cyano-4-oxo-3-azaspiro[5.5]undec-1-ene-1-carboxylate](/img/structure/B4014196.png)

![3-{[4-(4-fluorobenzoyl)-1-piperazinyl]methyl}-1H-indole oxalate](/img/structure/B4014205.png)


![1-[(4-tert-butylphenyl)sulfonyl]-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine](/img/structure/B4014214.png)

![N'-[(4-bromophenyl)sulfonyl]-N-(4,6-dimethyl-2-pyrimidinyl)-4-methyl-1-piperidinecarboximidamide](/img/structure/B4014230.png)
![2-[(2-methylbenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4014233.png)

![5,5-dimethyl-1'-(1-piperidinylmethyl)spiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B4014261.png)